1-(2-Benzyloxy-ethyl)-piperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as seen in the preparation of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives . Additionally, reactions with alkenyl, aryl, and heteroaryl boronic acids with 1,2-diamines can yield piperazinones, a related class of compounds . The synthesis of 1-(2-Benzyloxy-ethyl)-piperazine itself is not detailed in the provided papers, but similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which typically adopts a chair conformation, providing a scaffold for various substituents that influence the compound's biological activity . The spatial arrangement of these substituents and the overall three-dimensional shape of the molecule are crucial for its interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including substitutions that modify the substituents attached to the nitrogen atoms or the piperazine ring itself. These modifications can significantly alter the compound's pharmacological profile and are a common strategy in medicinal chemistry to optimize activity and selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. For example, the introduction of a benzyloxy group may affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in the body . The crystal structure of these compounds can provide insights into their intermolecular interactions, which are important for understanding their behavior in solid-state and solution .
Scientific Research Applications
Central Pharmacological Activity : Piperazine derivatives, including those related to 1-(2-Benzyloxy-ethyl)-piperazine, have shown central pharmacological activity, particularly in activating the monoamine pathway. This makes them subjects of research for applications such as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Anti-Cancer Activity : Studies on heterocyclic compounds incorporating the piperazine moiety have shown promising in vitro anti-cancer activities. For example, certain piperazine derivatives have been evaluated against human bone cancer cell lines, showing potential as therapeutic agents in oncology (Lv et al., 2019).
Synthesis and Memory Effect Studies : Research has also been conducted on synthesizing specific piperazine derivatives and studying their effects on memory abilities in mice. This indicates potential applications in neurological research and drug development (Li Ming-zhu, 2008).
Molecular Docking and Antiviral Activity : Molecular docking studies have been utilized to explore the potential antiviral activities of piperazine derivatives. This includes calculations of binding sites for specific proteins, indicating potential applications in antiviral drug discovery (Gao et al., 2005).
- activities. This research contributes to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Shroff et al., 2022).
Biomedical Applications in Drug Delivery and Tissue Engineering : Advances in poly(2-oxazolines) research, including derivatives of 1-(2-Benzyloxy-ethyl)-piperazine, have demonstrated their potential in biomedical applications such as drug delivery and tissue engineering (Salmanpour et al., 2017).
Adrenergic Receptor Blocking Properties : Certain piperazine derivatives have been identified as potent and selective alpha 1A/1D adrenoceptor antagonists, with potential applications in the treatment of conditions like hypertension and benign prostatic hyperplasia (Romeiro et al., 2011).
Antidiabetic Properties : Piperazine derivatives have shown promising results as new antidiabetic compounds. Specific derivatives have been identified to significantly improve glucose tolerance, indicating potential applications in the treatment of type II diabetes (Le Bihan et al., 1999).
properties
IUPAC Name |
1-(2-phenylmethoxyethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15/h1-5,14H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPKQJAYGPIGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590450 | |
Record name | 1-[2-(Benzyloxy)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzyloxy-ethyl)-piperazine | |
CAS RN |
4981-85-5 | |
Record name | 1-[2-(Benzyloxy)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4981-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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